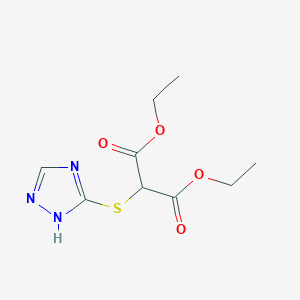
diethyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanedioate is a chemical compound that features a triazole ring, a sulfur atom, and a propanedioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanedioate typically involves the reaction of diethyl malonate with a triazole derivative. One common method involves the alkylation of diethyl malonate with a suitable triazole-containing alkyl halide under basic conditions, such as using sodium ethoxide in ethanol . The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanedioate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazole derivatives.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while nucleophilic substitution of the ester groups can produce amides or alcohol derivatives.
Scientific Research Applications
Diethyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly those containing triazole rings.
Biology: The compound’s triazole moiety makes it a candidate for studying enzyme inhibition and protein interactions.
Medicine: Triazole-containing compounds are known for their antifungal and antimicrobial properties, making this compound a potential lead for drug development.
Industry: It can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism by which diethyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanedioate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes or other proteins. The sulfur atom can also participate in redox reactions, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
- N,N-Diethyl-N’-[2-(1H-1,2,4-triazol-5-ylsulfanyl)ethyl]-1,2-ethanediamine
Uniqueness
Diethyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanedioate is unique due to its combination of a triazole ring, sulfur atom, and propanedioate moiety. This combination imparts specific chemical properties, such as the ability to undergo various reactions and interact with biological targets, making it a versatile compound for research and development.
Properties
CAS No. |
61631-36-5 |
|---|---|
Molecular Formula |
C9H13N3O4S |
Molecular Weight |
259.28 g/mol |
IUPAC Name |
diethyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)propanedioate |
InChI |
InChI=1S/C9H13N3O4S/c1-3-15-7(13)6(8(14)16-4-2)17-9-10-5-11-12-9/h5-6H,3-4H2,1-2H3,(H,10,11,12) |
InChI Key |
AXWGJFPXEZJZKP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(=O)OCC)SC1=NC=NN1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


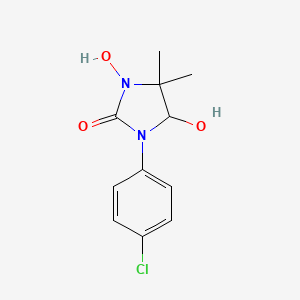
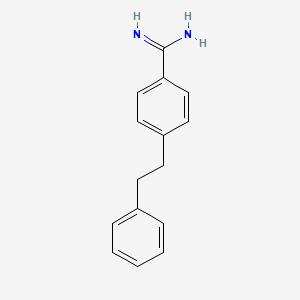
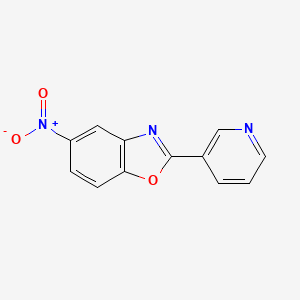
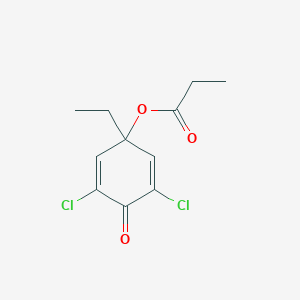
![1-Oxaspiro[3.5]nonane-2-methanol, 2-methyl-](/img/structure/B14577180.png)
![2-[(4-Chloro-3-methoxyphenyl)sulfanyl]benzoic acid](/img/structure/B14577187.png)
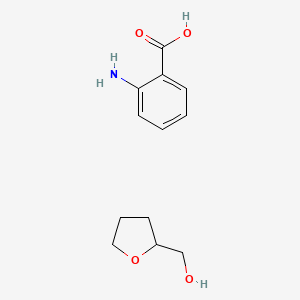
![2-Bromo-1,3,3,6-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14577196.png)
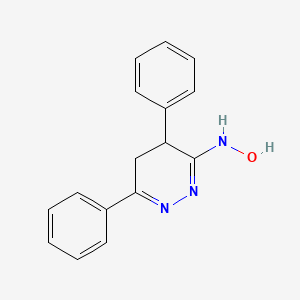
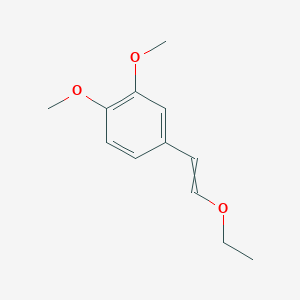
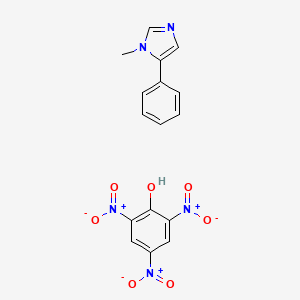
![1-Pentanone, 1-[7-(2-methylnonyl)-9H-fluoren-2-yl]-](/img/structure/B14577234.png)
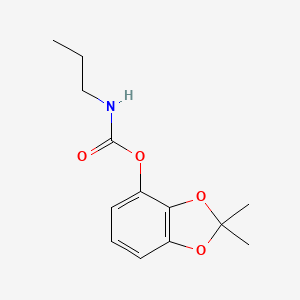
![1-Methyl-4-{3-[4-(trifluoromethyl)phenyl]prop-1-yn-1-yl}benzene](/img/structure/B14577249.png)
